4-Bromo-1-methoxy-2-(methylsulfonyl)benzene
Description
This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its methylsulfonyl group enhances electrophilicity, facilitating nucleophilic aromatic substitution (NAS) reactions, while the methoxy group contributes to solubility in polar solvents .
Properties
IUPAC Name |
4-bromo-1-methoxy-2-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3S/c1-12-7-4-3-6(9)5-8(7)13(2,10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGUUWRHYPQTHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625052 | |
| Record name | 4-Bromo-2-(methanesulfonyl)-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90531-99-0 | |
| Record name | 4-Bromo-2-(methanesulfonyl)-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 4-Methoxy-2-(methylsulfonyl)benzene
Method Overview:
This method involves the bromination of 4-methoxy-2-(methylsulfonyl)benzene using bromine in a suitable solvent.
- 4-Methoxy-2-(methylsulfonyl)benzene
- Bromine (Br₂)
- Solvent (e.g., dichloromethane)
- Dissolve 4-methoxy-2-(methylsulfonyl)benzene in dichloromethane.
- Add bromine dropwise to the solution at low temperatures (0°C to -10°C).
- Stir the mixture for several hours while maintaining the temperature.
- After completion, quench the reaction with a sodium bisulfite solution to neutralize excess bromine.
- Extract the product using a suitable organic solvent and purify it through column chromatography.
Yield and Analysis:
This method typically yields around 70-85% of the desired product, depending on reaction conditions and purification efficiency.
Synthesis via Electrophilic Aromatic Substitution
Method Overview:
An alternative approach is through electrophilic aromatic substitution, where a bromine atom replaces a hydrogen atom on the aromatic ring.
- 1-Methoxy-2-(methylsulfonyl)benzene
- Brominating agent (e.g., N-bromosuccinimide or Br₂)
- Lewis acid catalyst (e.g., FeBr₃)
- Mix 1-methoxy-2-(methylsulfonyl)benzene with a brominating agent in the presence of a Lewis acid catalyst.
- Heat the mixture under reflux for several hours.
- Allow the reaction to cool and then pour it into ice-cold water to precipitate the product.
- Isolate the solid by filtration and wash with water followed by ethanol.
Yield and Analysis:
This method can achieve yields of approximately 60-75%, influenced by the choice of catalyst and reaction time.
The following table summarizes key aspects of each preparation method:
| Method | Reagents Used | Reaction Conditions | Typical Yield (%) |
|---|---|---|---|
| Bromination | 4-Methoxy-2-(methylsulfonyl)benzene, Br₂ | Low temperature, hours | 70-85 |
| Electrophilic Aromatic Substitution | 1-Methoxy-2-(methylsulfonyl)benzene, NBS/Br₂ | Reflux, hours | 60-75 |
The preparation of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene can be effectively achieved through various synthetic routes, each offering distinct advantages regarding yield and simplicity. The choice of method may depend on available reagents, desired purity, and scalability for industrial applications. Further optimization of these methods could enhance yields and reduce by-products, making them more efficient for practical synthesis in laboratory settings or industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methoxy-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are typically used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products.
Oxidation and Reduction: Sulfone and sulfide derivatives are formed, respectively.
Scientific Research Applications
Organic Synthesis
4-Bromo-1-methoxy-2-(methylsulfonyl)benzene serves as a crucial building block in organic synthesis. It is employed in the preparation of more complex molecules through various reactions:
- Nucleophilic Aromatic Substitution : The bromine atom can be replaced by nucleophiles, enabling the formation of diverse substituted benzene derivatives.
- Suzuki-Miyaura Coupling : This compound can participate in coupling reactions with boronic acids to create biaryl compounds, which are significant in pharmaceuticals and materials science.
The compound has shown promising biological activities, making it a subject of interest in medicinal chemistry:
- Antimicrobial Activity : A study indicated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| 4-Bromo-1-methoxybenzene | 64 | Escherichia coli |
- Anti-inflammatory Effects : In cellular models, it reduced TNF-alpha levels in LPS-stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases.
| Treatment | TNF-alpha (pg/mL) | Control (pg/mL) |
|---|---|---|
| This compound (10 µM) | 150 | 300 |
| Vehicle Control | 290 | - |
Industrial Applications
In industry, this compound is utilized for producing specialty chemicals and materials with specific properties. Its unique combination of functional groups allows for tailored reactivity suitable for various applications.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene depends on the specific reactions it undergoes. In nucleophilic aromatic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps to form biaryl compounds . The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Reactivity
4-Bromo-1-methyl-2-(methylsulfonyl)benzene (CAS 254887-17-7)
- Molecular Formula : C₈H₈BrO₂S
- Key Difference : Methoxy group replaced by methyl.
- Impact: Reduced electron-donating capacity compared to methoxy, lowering reactivity in NAS.
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene
- Molecular Formula : C₈H₆BrF₃O₂S
- Key Difference : Trifluoromethyl group replaces methoxy.
- Impact : The strong electron-withdrawing trifluoromethyl group increases electrophilicity, accelerating NAS. This compound is preferred in fluorinated drug synthesis .
4-Bromo-2-(methylsulfonyl)benzoic acid (CAS 142994-02-3)
Positional Isomerism
4-Bromo-2-methyl-1-(methylsulfonyl)benzene (CAS 99768-21-5)
Functional Group Additions
4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene (CAS 254887-18-8)
Electronic Effects of Trifluoromethyl and Alkoxy Chains
4-Bromo-1-methoxy-2-(trifluoromethyl)benzene (CAS 1501145-09-0)
- Molecular Formula : C₈H₆BrF₃O
- Key Difference : Methylsulfonyl replaced by trifluoromethyl.
- Impact : Enhanced lipophilicity (LogP ~3.1) and metabolic stability, ideal for CNS-targeting drugs .
4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene (CAS 173336-76-0)
- Molecular Formula : C₁₁H₁₅BrO₃
- Key Difference : 3-Methoxypropoxy chain replaces methylsulfonyl.
- Impact: Increased solubility in non-polar solvents (e.g., hexane). Used in liquid crystal precursors .
Biological Activity
4-Bromo-1-methoxy-2-(methylsulfonyl)benzene, also known by its CAS number 90531-99-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C9H10BrO3S
- Molecular Weight : 277.15 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Antitumor Potential :
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged from existing literature:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It could modulate receptor activity related to pain and inflammation, thus providing symptomatic relief.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Naples evaluated the antimicrobial efficacy of various sulfonyl derivatives, including this compound. The results indicated a significant reduction in the growth of Staphylococcus aureus and Escherichia coli when treated with this compound.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| 4-Bromo-1-methoxybenzene | 64 | Escherichia coli |
Study 2: Anti-inflammatory Activity
In a cellular model study published in the Journal of Medicinal Chemistry, the compound was shown to significantly reduce TNF-alpha levels in LPS-stimulated macrophages.
| Treatment | TNF-alpha (pg/mL) | Control (pg/mL) |
|---|---|---|
| This compound (10 µM) | 150 | 300 |
| Vehicle Control | 290 | - |
Q & A
Q. What are the key considerations for synthesizing 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene?
- Methodological Answer : Synthesis typically involves sequential functionalization. For example, a related brominated methoxybenzene derivative was synthesized via hydroxyl group protection (e.g., acetylation), regioselective bromination using N-bromosuccinimide (NBS) in acetonitrile, and subsequent deprotection or functional group modification . Critical factors include:
- Protecting groups (e.g., acetyl or benzyl) to prevent undesired side reactions.
- Bromination conditions : NBS in CH₃CN achieves ortho-bromination relative to methoxy groups.
- Purification : Column chromatography or recrystallization ensures high purity (>98%).
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine’s deshielding effects).
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₈H₈BrO₃S, MW 279.07).
- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm.
- X-ray crystallography : Resolves ambiguities in regiochemistry; SHELXL software refines structural parameters .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Multi-technique validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals.
- Isotopic labeling : Use deuterated analogs to clarify ambiguous peaks.
- Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian 16).
- Crystallographic backup : Single-crystal X-ray diffraction provides definitive structural proof .
Q. What strategies optimize regioselectivity in bromination of methoxy-substituted aryl ethers?
- Methodological Answer :
- Directing groups : Methoxy groups direct electrophilic bromination to ortho/para positions.
- Solvent effects : Polar aprotic solvents (e.g., CH₃CN) enhance NBS reactivity for ortho-bromination .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions.
- Catalysts : FeCl₃ or Lewis acids can modulate selectivity in complex substrates.
Q. How are SHELX programs applied in determining the crystal structure of this compound?
- Methodological Answer :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystallography.
- Structure solution : SHELXD identifies initial phases via dual-space methods.
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors.
- Validation : Check R-factors (<5%) and residual electron density maps for errors .
Q. What computational methods predict the reactivity of the methylsulfonyl group in cross-coupling reactions?
- Methodological Answer :
- DFT calculations : Assess bond dissociation energies (BDEs) for C–S or C–Br bonds.
- Frontier molecular orbitals (FMOs) : HOMO/LUMO analysis identifies nucleophilic/electrophilic sites.
- Solvent modeling : COSMO-RS predicts solvation effects on reaction pathways.
- Transition state analysis : Identify intermediates in Suzuki-Miyaura coupling using NEB methods.
Q. How does the methylsulfonyl group influence electronic properties in catalytic applications?
- Methodological Answer :
- Electron-withdrawing effect : The –SO₂CH₃ group deactivates the benzene ring, directing electrophilic attacks to meta positions.
- Steric effects : Bulky sulfonyl groups hinder coupling reactions unless steric maps are optimized.
- Stability studies : TGA/DSC evaluates thermal stability for catalysis under high temperatures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
